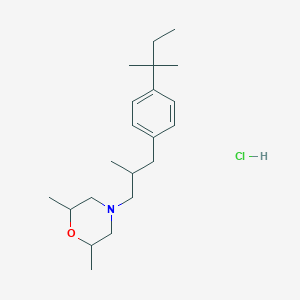
Loceryl
Overview
Description
Loceryl is a brand product that contains amorolfine, which is a type of antifungal . It is used to treat fungal nail infections and fungal skin infections . This compound is available as cream or nail lacquer .
Synthesis Analysis
Amorolfine, the active ingredient in this compound, belongs to a new chemical class of antifungal substances . Its fungistatic and fungicidal effect is based on an alteration of the fungal cell membrane targeted primarily on sterol biosynthesis . The ergosterol content is reduced, and at the same time unusual sterically nonplanar sterols accumulate .Chemical Reactions Analysis
Amorolfine, the active ingredient in this compound, has a fungicidal action based on an alteration of the fungal cell membrane targeted primarily on sterol biosynthesis . The ergosterol content is reduced, and at the same time unusual sterically nonplanar sterols accumulate .Scientific Research Applications
Development of Loceryl Nail Lacquer : this compound® nail lacquer was developed as an effective antifungal treatment in a once-weekly dosage. This formulation creates a non-water-soluble film on the nail, enabling prolonged drug delivery and effective permeation for treating onychomycosis (Pittrof et al., 1992).
Analytical Determination of this compound : A study on Ro 14-4767 (this compound), an antimycotic, explored its determination by liquid chromatography with ultraviolet and electrochemical detection. This study was significant for the development of sensitive analytical methods to support product development (Czech et al., 1991).
Comparison of this compound with Ciclopoli : A patient perspective study compared the user-friendliness and treatment cost of this compound® versus Ciclopoli®. It was found that this compound® was less expensive, less time-consuming, and preferred by more patients due to its ease of application and cost-effectiveness (Schaller et al., 2015).
Evaluation of Topical Antifungal Products : An in vitro study compared the efficacy of various commercial nail formulations against Trichophyton mentagrophytes, with this compound® (amorolfine) serving as the reference drug. The study highlighted the superior antifungal activity of this compound® compared to other commercial products (Sleven et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKWIPVTHGWDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



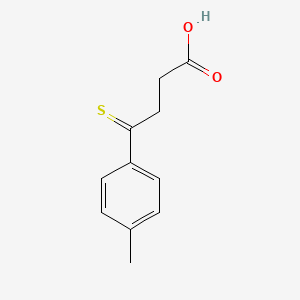


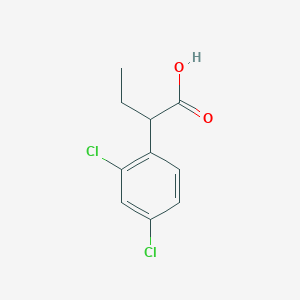
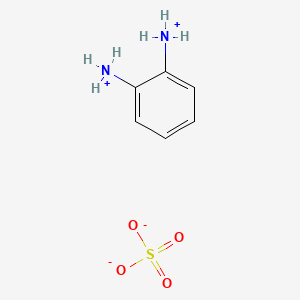
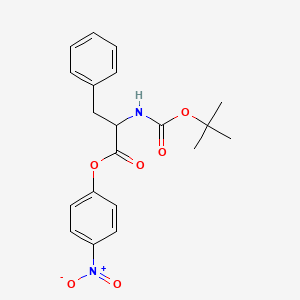
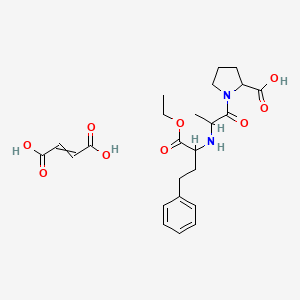
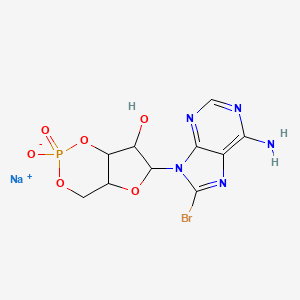
![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid](/img/structure/B7887687.png)
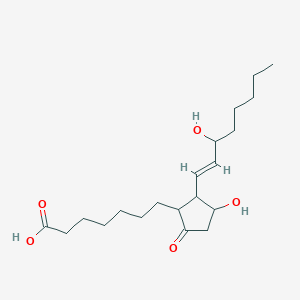

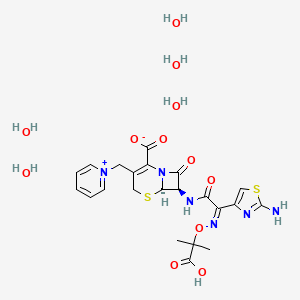
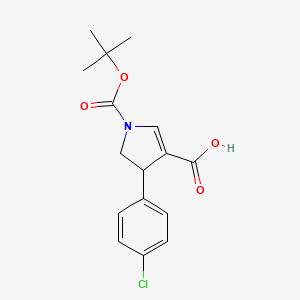
![4-[(4-chlorophenyl)methyl]-2-(1-methyl-4-azepanyl)-4H-phthalazin-2-ium-1-one hydrochloride](/img/structure/B7887710.png)